(Methylenebis(2-hydroxybenzene-5,3,1-triyl))tetramethanol
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Overview
Description
(Methylenebis(2-hydroxybenzene-5,3,1-triyl))tetramethanol is a chemical compound with the molecular formula C17H20O6 and a molecular weight of 320.34 g/mol . It is also known by other names such as 3,5,3’,5’-tetrahydroxymethyl-4,4’-dihydroxydiphenylmethane . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a methylene bridge connecting two benzene rings.
Preparation Methods
The synthesis of (Methylenebis(2-hydroxybenzene-5,3,1-triyl))tetramethanol typically involves the reaction of 2-hydroxybenzaldehyde with formaldehyde under basic conditions . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually lead to the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
(Methylenebis(2-hydroxybenzene-5,3,1-triyl))tetramethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Methylenebis(2-hydroxybenzene-5,3,1-triyl))tetramethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (Methylenebis(2-hydroxybenzene-5,3,1-triyl))tetramethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding to active sites and modulating biological pathways . The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .
Comparison with Similar Compounds
(Methylenebis(2-hydroxybenzene-5,3,1-triyl))tetramethanol can be compared with similar compounds such as:
Bisphenol A: Similar structure but lacks the multiple hydroxyl groups.
Hydroquinone: Contains hydroxyl groups but lacks the methylene bridge.
Resorcinol: Similar hydroxyl group arrangement but different overall structure. The uniqueness of this compound lies in its combination of multiple hydroxyl groups and a methylene bridge, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20O6 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-[[4-hydroxy-3,5-bis(hydroxymethyl)phenyl]methyl]-2,6-bis(hydroxymethyl)phenol |
InChI |
InChI=1S/C17H20O6/c18-6-12-2-10(3-13(7-19)16(12)22)1-11-4-14(8-20)17(23)15(5-11)9-21/h2-5,18-23H,1,6-9H2 |
InChI Key |
MWPXMEJTTYFHGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)CO)CC2=CC(=C(C(=C2)CO)O)CO |
Origin of Product |
United States |
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